(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid
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Overview
Description
2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid is a compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by a chromone core structure with a hydroxy group at the 6th position, a phenyl group at the 2nd position, and an acetic acid moiety at the 8th position. Chromones are widely studied for their potential therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization and subsequent oxidation to yield the desired chromone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a chromone with a ketone or aldehyde functional group, while reduction of the carbonyl group can produce a chromanol derivative .
Scientific Research Applications
2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying chromone chemistry.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer activities are being explored for therapeutic applications.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromone core structure can also interact with cellular receptors and signaling pathways, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Coumarin: A compound with a similar chromone core structure, known for its anticoagulant and antimicrobial activities.
Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory effects
Uniqueness
2-(6-Hydroxy-4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and potential for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
87626-95-7 |
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Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-(6-hydroxy-4-oxo-2-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H12O5/c18-12-6-11(7-16(20)21)17-13(8-12)14(19)9-15(22-17)10-4-2-1-3-5-10/h1-6,8-9,18H,7H2,(H,20,21) |
InChI Key |
VHWYYNKXRCMIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=CC(=C3O2)CC(=O)O)O |
Origin of Product |
United States |
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